2-[(4-Fluorophenoxy)methyl]oxirane
Overview
Description
2-[(4-Fluorophenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Analysis :
- (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is a chiral resolution reagent used for analyzing scalemic mixtures of amines through regioselective ring-opening. It offers a straightforward method for identifying and quantifying diastereomeric products via NMR and HPLC (Rodríguez-Escrich et al., 2005).
Synthesis of Fluorinated Chirons :
- 2-(Fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane has been synthesized for use as a versatile fluorinated chiron, beneficial in the creation of various derivatives through regio- and stereo-selective openings of the oxirane ring (Arnone et al., 1992).
Polymer Synthesis :
- The compound has been used in the synthesis of polymers, such as in the creation of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}, which is synthesized via ring-opening polymerization. This demonstrates its application in advanced material science (Li Zhan-xiong, 2012).
Electrochromic Materials :
- The compound has been utilized in the synthesis of electrochromic materials, contributing to the field of electronic and optical materials. For example, it played a role in the enhancement of poly(3,4‐ethylenedioxythiophene) films, improving their electrochromic properties (Zhang et al., 2014).
Genetic Research :
- In genetic research, the effects of oxiranes, including 2-[(4-Fluorophenoxy)methyl]oxirane, on gene mutations and micronuclei in mammalian cells have been investigated. Such studies contribute to our understanding of genetic mechanisms and potential risks of these compounds (Schweikl et al., 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Fluorophenoxy)methyl]oxirane . Factors such as temperature, pH, and the presence of other molecules could impact how this compound interacts with its targets and exerts its effects.
Properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWDABYOHPEOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18123-82-5 | |
Record name | Oxirane, ((4-fluorophenoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018123825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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